molecular formula C15H19FN4 B5667794 5-fluoro-N-[2-(1-methylpyrrolidin-2-yl)ethyl]quinazolin-4-amine

5-fluoro-N-[2-(1-methylpyrrolidin-2-yl)ethyl]quinazolin-4-amine

Cat. No. B5667794
M. Wt: 274.34 g/mol
InChI Key: LTVCPQFLCRTUAV-UHFFFAOYSA-N
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Description

The compound "5-fluoro-N-[2-(1-methylpyrrolidin-2-yl)ethyl]quinazolin-4-amine" belongs to the class of quinazolinone derivatives, which have been explored for various biological activities. Research has been directed towards synthesizing different derivatives to explore their chemical and physical properties and potential biological activities.

Synthesis Analysis

The synthesis of fluorine-substituted quinazolinone derivatives involves reactions such as Michael addition between guanidine hydrochloride and α,β-unsaturated ketones. The process results in chiral molecules with improved solubility and potential biological activities, such as anti-inflammatory effects (Sun et al., 2019).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives, including those substituted with fluorine, has been elucidated using techniques like single-crystal X-ray diffraction. These studies reveal details such as chiral carbon atoms and the formation of 3D networks through hydrogen bonds and π-π interactions (Sun et al., 2019).

Chemical Reactions and Properties

Quinazolinone derivatives undergo various chemical reactions, contributing to their diverse chemical properties. They are synthesized through reactions involving amines, ortho esters, or formic acid, and their functionalization leads to compounds with different biological activities. The presence of the fluorine atom significantly influences their chemical behavior and interaction with biological targets (Wang et al., 2003).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility, melting points, and crystalline structure, can be significantly affected by substitutions on the quinazolinone nucleus. For instance, the fluorine substitution has been found to improve water solubility, which is crucial for biological applications (Sun et al., 2019).

properties

IUPAC Name

5-fluoro-N-[2-(1-methylpyrrolidin-2-yl)ethyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN4/c1-20-9-3-4-11(20)7-8-17-15-14-12(16)5-2-6-13(14)18-10-19-15/h2,5-6,10-11H,3-4,7-9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVCPQFLCRTUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CCNC2=NC=NC3=C2C(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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